Terminal Group Structural Differentiation vs. Saturated Morpholine Analog in SphK1 Patent Genus
Within the Merck SphK1 inhibitor patent family, CAS 2034467-42-8 bears a morpholine-3,5-dione terminal group, whereas the representative analog A2 terminates with a simple saturated morpholine ring [1]. The morpholine-3,5-dione system introduces two carbonyl groups (C=O) that function as hydrogen-bond acceptors and increase structural rigidity relative to the conformationally flexible morpholine terminus of A2 [1]. Additionally, the thiophen-2-yl substitution on the 4-position of the thiazole in CAS 2034467-42-8 contrasts with the 5,5,8,8-tetramethyl-tetrahydronaphthalen-2-yl aryl group in A2, further differentiating lipophilicity and steric occupancy [1].
| Evidence Dimension | Terminal group hydrogen-bond acceptor count and conformational flexibility (qualitative structural analysis) |
|---|---|
| Target Compound Data | 2 carbonyl oxygen H-bond acceptors; restricted rotation at morpholinedione ring |
| Comparator Or Baseline | Analog A2: simple morpholine with 1 ether oxygen H-bond acceptor; freely rotating morpholine ring |
| Quantified Difference | Difference of +1 H-bond acceptor unit; qualitative conformational restriction |
| Conditions | Structural comparison based on patent disclosure of general formula I; SphK1 inhibition target class (US 2011/0105505 A1) |
Why This Matters
The additional carbonyl group and conformational constraint in CAS 2034467-42-8 are expected to alter target binding kinetics and selectivity profile, making it non-interchangeable with A2 or similar saturated-morpholine analogs in SphK1 assays.
- [1] Stieber, F.; Heinrich, T.; Wienke, D. Thiazolyl Piperidine Derivatives. U.S. Patent Application US 2011/0105505 A1, May 5, 2011. Assignee: Merck Patent GmbH. View Source
